2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
“2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This synthesis method is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Novel Bioactive Compounds : The one-pot synthesis of 1-(2-methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one, including a derivative with a naphthalenyl substituent, has shown significant inhibitory activity towards snake venom Phospholipase A2, suggesting potential as a lead molecule against snake venom PLA2 (Anilkumar et al., 2015).
Chemical Synthesis and Properties
- Cascade Heteroannulation for Tetrahydroimidazo[1,2-a]pyridine Derivatives : A four-component synthetic protocol was developed for synthesizing imidazo[1,2-a]pyridines, involving cascade reactions like diketene ring-opening and Knoevenagel condensation. This method provides an alternative approach for easy access to highly substituted imidazo[1,2-a]pyridine derivatives (Li et al., 2012).
Pharmaceutical and Therapeutic Potentials
Anti-cancer Activities : Selenylated imidazo[1,2-a]pyridines, including derivatives with naphthalenyl substituents, demonstrated promising activity against breast cancer cells, inducing cell death by apoptosis, suggesting potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Induction of Apoptosis in Cancer Cells : A novel imidazo[1,2-a]pyridine compound, La23, suppressed the viability of HeLa cells by inducing apoptosis through the p53/Bax mitochondrial apoptotic pathway, indicating potential for cancer therapy (Yu et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
For instance, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact interaction of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds have been shown to inhibit the formation of ergosterol in yeast cells, which is a key component of fungal cell membranes
Pharmacokinetics
The compound’s potential toxicity was analyzed in silico, suggesting that it could be moderately toxic to humans . Further in vitro toxicity studies would be needed to understand the real-time toxic level.
Result of Action
Related compounds have demonstrated various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the action of this compound may also be influenced by environmental factors
Properties
IUPAC Name |
2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-17-16(19-15-7-3-4-10-20(15)17)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIHWZLCUFDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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